molecular formula C25H17FN2O4 B12140400 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12140400
M. Wt: 428.4 g/mol
InChI Key: UAKSLLIIHITFAP-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a benzofuran-2-ylcarbonyl group at position 4, a 4-fluorophenyl substituent at position 5, and a pyridin-3-ylmethyl chain at position 1. The hydroxyl group at position 3 contributes to hydrogen-bonding interactions, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C25H17FN2O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H17FN2O4/c26-18-9-7-16(8-10-18)22-21(23(29)20-12-17-5-1-2-6-19(17)32-20)24(30)25(31)28(22)14-15-4-3-11-27-13-15/h1-13,22,30H,14H2

InChI Key

UAKSLLIIHITFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CN=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzofuran moiety through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Addition of the hydroxyl group through oxidation reactions.
  • Attachment of the pyridinylmethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

  • Oxidation of the hydroxyl group forms a ketone.
  • Reduction of the carbonyl group forms an alcohol.
  • Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrrol-2-one derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents (Positions 4, 5, 1) Molecular Formula Molar Mass (g/mol) Key Data (Yield, mp)
Target Compound Benzofuran-2-ylcarbonyl, 4-fluorophenyl, pyridin-3-ylmethyl C₂₆H₁₈FN₂O₅ 457.44 Not reported
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-Methylbenzoyl, 4-tert-butylphenyl, 2-hydroxypropyl C₂₅H₃₀NO₄ 408.23 62% yield, mp 263–265°C
5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl) Dihydrobenzofuran-5-ylcarbonyl, 2,4-dimethoxyphenyl, pyridin-3-ylmethyl C₂₈H₂₆N₂O₆ 486.52 Not reported
4-(Benzofuran-2-carbonyl)-5-(3-ethoxy-phenyl)-1-(3-morpholin-4-yl-propyl) Benzofuran-2-ylcarbonyl, 3-ethoxyphenyl, morpholinylpropyl C₂₈H₂₉N₂O₆ 489.55 CAS: 623127-03-7
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl) 3-Fluoro-4-methylbenzoyl, 4-hydroxyphenyl, furan-2-ylmethyl C₂₂H₁₇FNO₅ 406.38 SALOR-INT L429880-1EA

Structural and Functional Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl (electron-donating) group in , which may alter π-π stacking interactions and solubility.

Structure-Activity Relationship (SAR) Trends

  • Position 4 (Aroyl Group) : The benzofuran-2-ylcarbonyl group in the target compound and may enhance metabolic stability compared to simpler benzoyl groups (e.g., 4-methylbenzoyl in ) due to increased steric bulk .
  • Position 5 (Aryl Substituents) : Fluorinated aryl groups (target compound and ) are associated with improved lipophilicity and membrane permeability compared to ethoxy or methoxy-substituted analogs .
  • Position 1 (Alkyl Chain) : Pyridinylmethyl and morpholinylpropyl chains (target compound and ) introduce nitrogen-based hydrogen-bond acceptors, which may enhance solubility and target engagement compared to hydroxypropyl chains .

Research Findings and Data Gaps

  • Synthetic Yields : Compound achieved a 62% yield, suggesting efficient synthetic routes for pyrrol-2-one derivatives, though the target compound’s yield is unreported .
  • Biological Data: Limited activity data are available in the provided evidence. Further studies are needed to evaluate antimicrobial, antioxidant, or receptor-binding properties, as suggested by analogous research on Populus bud compounds and microbial metabolites .

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